6-Methoxytricin
Overview
Description
Synthesis Analysis
The synthesis of 6-methoxytricin derivatives has been explored in various contexts. For instance, the compound 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin, also known as 6-methoxymianserin, was synthesized and its enantiomers were resolved. This compound showed high affinity for certain receptors, indicating its potential for pharmacological applications . Additionally, a novel fluorophore, 6-methoxy-4-quinolone, was synthesized from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence and stability, which is beneficial for biomedical analysis . Furthermore, new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives were synthesized for potential anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of 6-methoxytricin derivatives plays a crucial role in their pharmacological and chemical properties. The presence of the methoxy group in these compounds influences their affinity for various receptors and their stability. For example, the methoxy group in 6-methoxymianserin contributes to its moderate to high affinity for dopamine D2 receptors . The molecular structure of 6-methoxy-4-quinolone, with its large Stokes' shift, is advantageous for its application as a fluorescent labeling reagent .
Chemical Reactions Analysis
The reactivity of 6-methoxytricin derivatives varies depending on their chemical structure. The Z and E isomers of 6-(methoxymethylene)penicillanic acid show different interactions with RTEM beta-lactamase, with the Z isomer acting as an inhibitor and inactivator of the enzyme . This highlights the importance of molecular configuration in the chemical reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxytricin derivatives are diverse and have been studied for various applications. The fluorescence properties of 6-methoxy-4-quinolone are notable, with strong fluorescence across a wide pH range, making it suitable for use in aqueous media . The fluorescence characteristics of 6-methoxyquinoline have also been investigated, providing insights into its basicity and proton exchange rates in the excited state . Additionally, the stability of these compounds against light and heat is an important property for their practical applications .
Scientific Research Applications
Osteoporosis Treatment
- Context: Development of a potent alpha(v)beta(3) receptor antagonist for osteoporosis treatment and prevention.
- Findings: 6-Methoxytricin derivatives showed significant in vivo efficacy in models of bone turnover, supporting their potential use in clinical development for osteoporosis treatment (Hutchinson et al., 2003).
Immunomodulation
- Context: Exploration of immunosuppressive compounds from Artemisia vestita, a traditional Tibetan medicinal plant.
- Findings: Among various flavones isolated, including 6-methoxytricin, some exhibited significant inhibitory activity on T cell proliferation and activation in vitro, indicating potential for immunomodulatory applications (Yin et al., 2008).
Antimicrobial Activity
- Context: Identification of phytoalexins in carrot cells and their antimicrobial properties.
- Findings: 6-Methoxytricin was identified as a phytoalexin with broad-spectrum antimicrobial activity, inhibiting various fungi, yeasts, and bacteria (Kurosaki & Nishi, 1983).
Anticancer Research
- Context: Investigation into the anticancer properties of flavones and their derivatives.
- Findings: Studies on compounds like 6-methoxytricin have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different types of cancer cells, such as colon carcinoma and leukemia (Ammirante et al., 2006), (Lee et al., 2004).
Neurological Applications
- Context: Research on neurogenic potentials and pharmacological properties of 6-Methoxytricin-related compounds.
- Findings: Compounds structurally related to 6-Methoxytricin have shown potential in stimulating neurogenesis and neuronal maturation in vitro, indicating possible applications in neurodegenerative diseases and brain health (de la Fuente Revenga et al., 2015).
Future Directions
6-Methoxytricin has been identified as having potential as an anti-diabetic complications agent . This suggests that future research could focus on further exploring its therapeutic potential in this area.
Relevant Papers The paper “Inhibitory Effect of Chemical Constituents Isolated from Artemisia iwayomogi on Polyol Pathway and Simultaneous Quantification of Major Bioactive Compounds” discusses the potential of 6-Methoxytricin as an anti-diabetic complications agent .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHGBHZAQNORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxytricin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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